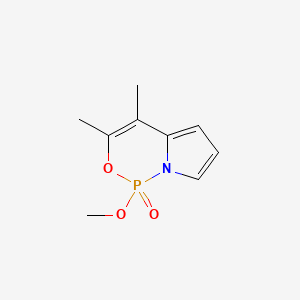
1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-bromouracil
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-bromouracil is a synthetic compound that belongs to the class of uracil derivatives This compound is characterized by the presence of a hydroxyethoxy group, a phenylselenenyl group, and a bromine atom attached to the uracil ring
准备方法
The synthesis of 1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-bromouracil typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Uracil Core: The uracil core can be synthesized through the condensation of urea with malonic acid derivatives.
Introduction of the Bromine Atom: Bromination of the uracil core is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Hydroxyethoxy Group: The hydroxyethoxy group is introduced via nucleophilic substitution reactions, often using ethylene glycol derivatives.
Incorporation of the Phenylselenenyl Group: The phenylselenenyl group is introduced through a selenation reaction, typically using phenylselenyl chloride or related reagents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反应分析
1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-bromouracil undergoes various chemical reactions, including:
Oxidation: The phenylselenenyl group can be oxidized to form selenoxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the bromine atom can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The hydroxyethoxy group can undergo hydrolysis in the presence of acids or bases to yield the corresponding alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-bromouracil has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of viral infections and cancer.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-bromouracil involves its interaction with specific molecular targets and pathways. The phenylselenenyl group is known to participate in redox reactions, which can modulate cellular oxidative stress and influence various biological processes. The bromine atom and hydroxyethoxy group may also contribute to the compound’s reactivity and interactions with biomolecules. Detailed studies are required to elucidate the precise molecular targets and pathways involved.
相似化合物的比较
1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-bromouracil can be compared with other similar compounds, such as:
1-((2-Hydroxyethoxy)methyl)-5-(phenylsulfanyl)pyrimidine-2,4(1H,3H)-dione: This compound has a phenylsulfanyl group instead of a phenylselenenyl group, which may result in different chemical reactivity and biological activities.
2-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methyl-1-propanone: This compound contains a hydroxyethoxy group and a phenyl group, but lacks the uracil core and bromine atom, leading to distinct properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.
属性
CAS 编号 |
136632-06-9 |
|---|---|
分子式 |
C13H13BrN2O4Se |
分子量 |
420.13 g/mol |
IUPAC 名称 |
5-bromo-1-(2-hydroxyethoxymethyl)-6-phenylselanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H13BrN2O4Se/c14-10-11(18)15-13(19)16(8-20-7-6-17)12(10)21-9-4-2-1-3-5-9/h1-5,17H,6-8H2,(H,15,18,19) |
InChI 键 |
UINDHULXSACSGV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[Se]C2=C(C(=O)NC(=O)N2COCCO)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Dibenzo[j,lmn]phenanthridine](/img/structure/B12803424.png)
![methyl 2-[(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-12,14-diacetyloxy-6-(furan-3-yl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-10-yl]acetate](/img/structure/B12803445.png)


![3-[4-(3-Aminopropyl)piperazin-1-yl]propan-1-amine; terephthalic acid](/img/structure/B12803460.png)


![[5-(adamantane-1-carbonyloxy)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl]methyl adamantane-1-carboxylate](/img/structure/B12803469.png)


![[3,5-Diacetoxy-4-[3,5-diacetoxy-4-(3,4,5-triacetoxyphenoxy)phenoxy]phenyl] acetate](/img/structure/B12803486.png)


